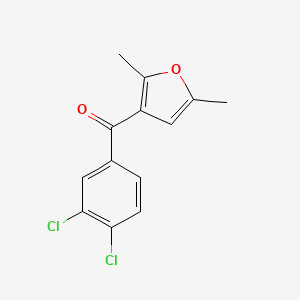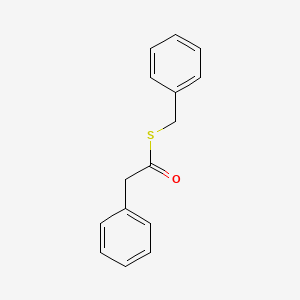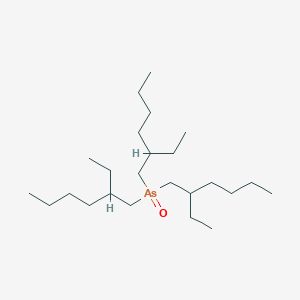
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three 2-ethylhexyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The general reaction can be represented as follows:
3C8H17OH+POCl3→(C8H17O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment to ensure consistent product quality.
化学反応の分析
Types of Reactions
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The 2-ethylhexyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the substituent used.
科学的研究の応用
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
作用機序
The mechanism of action of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Tris(2-ethylhexyl) phosphate: Similar in structure but contains a phosphate group instead of an arsane group.
Tris(2-ethylhexyl) phosphine oxide: Contains a phosphine oxide group instead of an arsane group.
Tris(2-ethylhexyl) phosphite: Contains a phosphite group instead of an arsane group.
Uniqueness
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane is unique due to the presence of the arsane group, which imparts distinct chemical properties and reactivity compared to its phosphine, phosphate, and phosphite analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
54664-64-1 |
|---|---|
分子式 |
C24H51AsO |
分子量 |
430.6 g/mol |
IUPAC名 |
3-[bis(2-ethylhexyl)arsorylmethyl]heptane |
InChI |
InChI=1S/C24H51AsO/c1-7-13-16-22(10-4)19-25(26,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |
InChIキー |
QGGZFLIZIMIZNE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C[As](=O)(CC(CC)CCCC)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


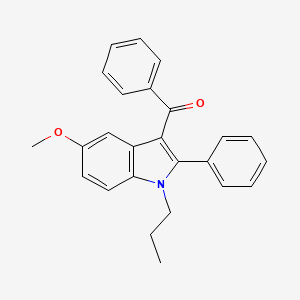
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)

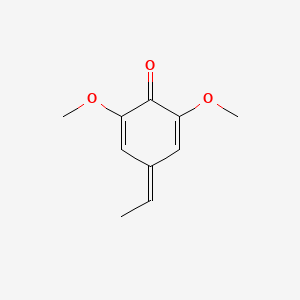
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
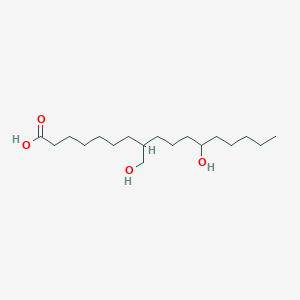
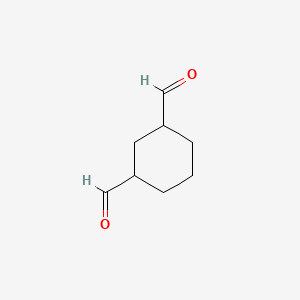

![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
